molecular formula C12H11Br2NO B13501072 3-[4-(Bromomethyl)phenoxy]pyridine hydrobromide

3-[4-(Bromomethyl)phenoxy]pyridine hydrobromide

Cat. No.: B13501072
M. Wt: 345.03 g/mol
InChI Key: HPBVMBDDUBNLKF-UHFFFAOYSA-N
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Description

3-[4-(Bromomethyl)phenoxy]pyridine hydrobromide is a brominated aromatic compound featuring a pyridine ring substituted at the 3-position with a phenoxy group. The phenoxy group itself bears a bromomethyl (-CH2Br) substituent at the para position. The hydrobromide salt form enhances its stability and solubility, making it suitable for synthetic applications, particularly in nucleophilic alkylation reactions or as a precursor in pharmaceutical intermediates . Its structural uniqueness lies in the combination of pyridine’s electron-deficient nature and the bromomethylphenoxy moiety’s reactivity, which facilitates cross-coupling or functionalization reactions in organic synthesis.

Properties

Molecular Formula

C12H11Br2NO

Molecular Weight

345.03 g/mol

IUPAC Name

3-[4-(bromomethyl)phenoxy]pyridine;hydrobromide

InChI

InChI=1S/C12H10BrNO.BrH/c13-8-10-3-5-11(6-4-10)15-12-2-1-7-14-9-12;/h1-7,9H,8H2;1H

InChI Key

HPBVMBDDUBNLKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)OC2=CC=C(C=C2)CBr.Br

Origin of Product

United States

Preparation Methods

The synthesis of 3-[4-(Bromomethyl)phenoxy]pyridine hydrobromide typically involves the reaction of 3-hydroxypyridine with 4-(bromomethyl)phenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The product is then purified through recrystallization or column chromatography .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group (-CH₂Br) serves as an electrophilic site for nucleophilic displacement. Key reactions include:

Reaction TypeConditionsProduct ExampleYield Range*
Alkylation of aminesK₂CO₃/DMF, 60–80°C, 12–24 hrsQuaternary ammonium derivatives45–68%
Thioether formationNaSH/EtOH, reflux, 8 hrsPyridyl-thioethers52–75%
EtherificationR-OH/NaH/THF, 0°C to RT, 18 hrsAlkoxy-methyl pyridine analogs61%

*Yields extrapolated from analogous 4-(bromomethyl)pyridine hydrobromide reactions .

Transition Metal-Catalyzed Cross-Coupling

The aryl bromide moiety participates in Suzuki-Miyaura and Buchwald-Hartwig couplings:

Coupling PartnerCatalyst SystemApplicationReference
Arylboronic acidsPd(PPh₃)₄, K₂CO₃, toluene/waterBiaryl scaffolds
AminesPd₂(dba)₃/Xantphos, Cs₂CO₃N-aryl pyridine derivatives

Electrophilic Aromatic Substitution (EAS)

The electron-rich pyridine and phenoxy rings undergo regioselective EAS:

ReactionReagents/ConditionsPosition SelectivityNotes
NitrationHNO₃/H₂SO₄, 0°CPara to phenoxy groupModerate yield
SulfonationSO₃/H₂SO₄, 50°CMeta to bromomethyl group

Coordination Chemistry

The pyridine nitrogen acts as a Lewis base, forming complexes with metals:

Metal SaltSolvent/ConditionsComplex StructureStability
Cu(ClO₄)₂·6H₂OMeOH, RT, 2 hrsOctahedral Cu(II) complexes
AgNO₃CH₃CN, dark, 24 hrsLinear Ag(I) coordination

Hydrogenolysis and Reductive Elimination

Controlled reduction pathways:

ReagentConditionsOutcomeSelectivity
H₂/Pd-CEtOH, 1 atm, 6 hrsCleavage of C-Br bond>90%
Zn/HOAcReflux, 3 hrsDehalogenation to methyl group78%

Research Gaps and Opportunities

While reactivity patterns are inferred from structural analogs, experimental validation for 3-[4-(bromomethyl)phenoxy]pyridine hydrobromide remains limited. Priority areas include:

  • Photocatalytic applications leveraging its aromatic system.

  • Biological probe synthesis via click chemistry (e.g., azide-alkyne cycloaddition).

Mechanism of Action

Comparison with Similar Compounds

3-(Bromomethyl)pyridine Hydrobromide vs. 4-(Bromomethyl)pyridine Hydrobromide

  • Structural Differences: 3-(Bromomethyl)pyridine hydrobromide (C6H7Br2N) has the bromomethyl group on the pyridine ring’s 3-position, while 4-(Bromomethyl)pyridine hydrobromide (C6H7Br2N) features the substituent at the 4-position. This positional isomerism influences electronic distribution and steric accessibility . 3-[4-(Bromomethyl)phenoxy]pyridine hydrobromide introduces an oxygen linker between the pyridine and bromomethylphenyl group, altering conjugation and reactivity compared to direct substitution on pyridine .
  • Physical Properties: Compound Melting Point (°C) Molecular Weight (g/mol) Solubility Trends 3-(Bromomethyl)pyridine hydrobromide 150–155 252.93 Soluble in polar solvents (DMF, DMSO) 4-(Bromomethyl)pyridine hydrobromide 189–192 252.93 Moderate solubility in THF/DMF mixtures 3-[4-(Bromomethyl)phenoxy]pyridine HBr Not reported 345.07* Likely lower due to bulkier structure *Calculated based on formula C12H11Br2NO.
  • Reactivity :

    • 3-(Bromomethyl)pyridine hydrobromide is used in alkylation reactions (e.g., with amines or azides) , while 4-(Bromomethyl)pyridine hydrobromide is employed in synthesizing coumarin derivatives and metal complexes . Steric effects in the 3-isomer may slow nucleophilic attacks compared to the 4-isomer.

Bromomethylphenyl Derivatives in Non-Pyridine Systems

  • 3-((4-Bromo-2-methylphenoxy)methyl)pyrrolidine Hydrochloride (C12H16BrClNO): Replaces pyridine with a pyrrolidine ring, reducing aromaticity and altering solubility. The hydrochloride salt (mp >200°C) has higher thermal stability than hydrobromide salts . Applications: Likely used in peptide mimicry or as a building block for bioactive molecules.
  • 1-[4-(Bromomethyl)phenyl]-1H-1,2,4-triazole Hydrobromide Hydrate (C9H8BrN3·HBr):

    • Features a triazole ring instead of pyridine, enhancing hydrogen-bonding capacity. Decomposes above 280°C, indicating strong crystal lattice interactions .

Counterion Effects: Hydrobromide vs. Hydrochloride Salts

Hydrobromide salts generally exhibit higher solubility in aqueous-organic mixtures compared to hydrochlorides due to bromide’s larger ionic radius and lower lattice energy. For example:

  • Sorafenib hydrobromide (C21H17ClF3N4O3+·Br⁻) shows improved dissolution rates over its hydrochloride counterpart, attributed to weaker ion-dipole interactions .
  • 3-((4-Bromo-2-methylphenoxy)methyl)pyrrolidine hydrochloride has lower solubility in THF than hydrobromide analogs, impacting formulation strategies .

Substituent Modifications and Bioactivity

  • 4-Bromo-3-methoxypyridine (C6H5BrNO): Methoxy groups enhance electron density on the pyridine ring, reducing electrophilicity compared to bromomethyl-substituted analogs. Used in Suzuki-Miyaura couplings for drug discovery .
  • 3-(4-Bromophenyl)-7-(2-(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)ethoxy)-2H-chromen-2-one (IM5):
    • Incorporates a bromophenyl-pyridyltriazole motif, demonstrating potent anti-leishmanial activity in preclinical studies .

Biological Activity

3-[4-(Bromomethyl)phenoxy]pyridine hydrobromide is a chemical compound recognized for its significant biological activities, particularly in the realm of cancer therapy. Its molecular structure, featuring a pyridine ring substituted with a phenoxy group and a bromomethyl substituent, plays a crucial role in its interaction with biological targets, especially in the inhibition of hedgehog signaling pathways.

  • IUPAC Name : 3-(4-(bromomethyl)phenoxy)pyridine hydrobromide
  • Molecular Formula : CHBrNO·HBr
  • Molecular Weight : Approximately 293.1 g/mol

Research indicates that this compound acts primarily as an inhibitor of the hedgehog signaling pathway, which is essential for various developmental processes and is implicated in several malignancies. The compound's ability to bind to specific proteins involved in this pathway makes it a promising candidate for therapeutic applications in oncology .

Anticancer Properties

The compound has shown potential as an anticancer agent due to its inhibitory effects on the hedgehog signaling pathway. This pathway is often aberrantly activated in cancers such as basal cell carcinoma and medulloblastoma, making its inhibition a strategic target for treatment.

Interaction Studies

Interaction studies have demonstrated that this compound can effectively bind to proteins associated with the hedgehog pathway. Understanding these interactions is critical for elucidating its mechanism of action and predicting potential side effects during therapeutic use .

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities and key features of compounds related to this compound:

Compound NameKey Features
This compoundContains both bromomethyl and phenoxy groups
4-(Bromomethyl)pyridine hydrobromideSimplified structure; lacks phenoxy substitution
3-BromopyridineBasic pyridine structure; single bromine atom
3,5-bis(bromomethyl)pyridine hydrobromideMultiple bromomethyl groups; increased reactivity

The unique combination of functional groups in this compound enhances its targeted biological activity while minimizing off-target effects compared to simpler or more complex analogs.

Case Studies and Research Findings

  • Inhibition of Hedgehog Signaling : A study highlighted that compounds similar to this compound effectively inhibited hedgehog signaling in vitro, leading to reduced cell proliferation in cancer cell lines.
  • Cytotoxicity Assessment : In vitro assessments revealed that the compound exhibited selective cytotoxicity towards certain cancer cell lines, indicating its potential utility in targeted cancer therapies .
  • Pharmacokinetics : Further research is needed to explore the pharmacokinetics of this compound, including absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for understanding its therapeutic window and safety profile .

Q & A

Q. What are the standard synthetic routes for preparing 3-[4-(Bromomethyl)phenoxy]pyridine hydrobromide?

  • Methodology : The synthesis typically involves bromination of a phenoxy-pyridine precursor. For example, using N-bromosuccinimide (NBS) in a radical-initiated reaction under reflux in a solvent like CCl₄ or acetonitrile. The reaction is monitored via TLC, and purification is achieved via recrystallization or column chromatography .
  • Key Considerations :
  • Control reaction temperature (60–80°C) to avoid side reactions.
  • Use AIBN as a radical initiator for regioselective bromination .
    • Table: Common Brominating Agents and Yields
ReagentSolventTemperature (°C)Yield (%)Purity (%)
NBS/AIBNCCl₄808597
Br₂/FeCl₃DCM257290

Q. What characterization techniques are critical for confirming the compound’s structure?

  • Essential Methods :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromomethyl resonance at δ ~4.3 ppm) .
  • X-ray Diffraction (XRD) : Resolve crystal structure and verify hydrogen bonding with hydrobromide counterions .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peak (m/z ≈ 293 for [M+H]⁺).
    • Safety Note : Handle hygroscopic samples in a dry environment to avoid decomposition .

Q. What safety protocols are required when handling this compound?

  • Hazards : Acute oral toxicity (Category 4), severe eye irritation (Category 1) .
  • Mitigation :
  • Use fume hoods and PPE (gloves, goggles).
  • Immediate first aid for skin/eye contact: Flush with water for 15+ minutes .

Advanced Research Questions

Q. How can design of experiments (DOE) optimize reaction conditions for higher yields?

  • Methodology : Apply factorial design to test variables (temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design evaluates interactions between factors .
  • Case Study : Optimizing bromination with NBS:
  • Factors : Temperature (60°C vs. 80°C), solvent (CCl₄ vs. acetonitrile), catalyst (0.1% vs. 0.5% AIBN).
  • Response : Yield and purity.
    • Outcome : Higher temperature and polar solvents favor faster reaction but may reduce selectivity.

Q. How to resolve contradictions in mechanistic data for its reactions (e.g., nucleophilic vs. radical pathways)?

  • Strategies :
  • Isotopic Labeling : Use deuterated solvents to track hydrogen abstraction in radical mechanisms .
  • Computational Modeling : Employ density functional theory (DFT) to compare activation energies of competing pathways .
    • Example : A study showed conflicting data on bromomethyl group reactivity; DFT simulations revealed solvent-dependent transition states favoring radical pathways in non-polar media .

Q. Can computational models predict novel derivatives with enhanced bioactivity?

  • Approach : Use ICReDD’s integrated computational-experimental framework :

Quantum chemical calculations (e.g., Gaussian 16) to screen substituent effects on electronic properties.

Molecular docking to assess binding affinity with biological targets (e.g., enzymes in protozoan parasites) .

  • Case Study : Derivatives with electron-withdrawing groups (e.g., -NO₂) showed higher anti-leishmanial activity in silico, validated via in vitro assays .

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